molecular formula C18H18FN5O2 B610555 Repotrectinib CAS No. 1802220-02-5

Repotrectinib

カタログ番号 B610555
CAS番号: 1802220-02-5
分子量: 355.3734
InChIキー: FIKPXCOQUIZNHB-WDEREUQCSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Repotrectinib is a next-generation, oral, small-molecule kinase inhibitor of proto-oncogene tyrosine-protein kinase ROS1 (ROS1) and tropomyosin receptor tyrosine kinases (TRKs) TRKA, TRKB, and TRKC . It is being developed by Turning Point Therapeutics, a wholly owned subsidiary of Bristol-Myers Squibb (BMS), for the treatment of locally advanced or metastatic solid tumours, including non-small cell lung cancer (NSCLC) .


Synthesis Analysis

Repotrectinib is a next-generation tyrosine kinase inhibitor rationally designed to inhibit ROS1 and TRK fusion, including in the presence of resistance mutations such as solvent-front mutations .


Molecular Structure Analysis

Repotrectinib was designed to efficiently bind with the active kinase conformation and avoid steric interference from a variety of clinically resistant mutations . Cocrystal structures of repotrectinib with wild-type TRKA and the TRKA G595R SFM variant elucidated how differences in macrocyclic inhibitor structure, binding orientation, and conformational flexibility affect potency and mutant selectivity .


Chemical Reactions Analysis

Repotrectinib is selectively cytotoxic to engineered cell lines with ROS1, NTRK, or ALK gene rearrangements, without being cytotoxic to normal cells or cell lines with other oncogenic drivers .


Physical And Chemical Properties Analysis

Repotrectinib is an oral, small-molecule kinase inhibitor of ROS1 and tropomyosin receptor tyrosine kinases (TRKs) TRKA, TRKB, and TRKC . It is taken by mouth .

科学的研究の応用

Non-Small Cell Lung Cancer (NSCLC)

  • Scientific Field: Oncology
  • Summary of Application: Repotrectinib is a next-generation, oral, small-molecule kinase inhibitor developed by Turning Point Therapeutics, a subsidiary of Bristol-Myers Squibb (BMS). It’s designed to inhibit ROS1 and TRK fusion, including in the presence of resistance mutations such as solvent-front mutations . It has been approved for the treatment of adults with locally advanced or metastatic ROS1-positive NSCLC .
  • Methods of Application: The drug is administered orally. The recommended phase 2 dose of repotrectinib was 160 mg daily for 14 days, followed by 160 mg twice daily .
  • Results or Outcomes: In a phase 1–2 trial, response occurred in 56 of the 71 patients (79%; 95% confidence interval [CI], 68 to 88) with ROS1 fusion–positive NSCLC who had not previously received a ROS1 TKI; the median duration of response was 34.1 months (95% CI, 25.6 to could not be estimated), and median progression-free survival was 35.7 months (95% CI, 27.4 to could not be estimated) .

Other Solid Tumors

  • Scientific Field: Oncology
  • Summary of Application: Repotrectinib is being studied for the treatment of other types of solid tumors, including primary central nervous system cancer, across both adult and paediatric patient populations .
  • Methods of Application: The drug is administered orally, but the specific dosage and regimen may vary depending on the type and stage of the cancer .
  • Results or Outcomes: The outcomes of these studies are still under investigation .

Multiple Myeloma

  • Scientific Field: Hematology
  • Summary of Application: Preclinical investigation of repotrectinib in multiple myeloma is underway in the USA .
  • Methods of Application: The drug is administered orally, but the specific dosage and regimen may vary depending on the stage of the disease .
  • Results or Outcomes: The outcomes of these studies are still under investigation .

Safety And Hazards

The most common treatment-related adverse events were dizziness (in 58% of the patients), dysgeusia (in 50%), and paresthesia (in 30%), and 3% discontinued repotrectinib owing to treatment-related adverse events .

将来の方向性

Repotrectinib continued to demonstrate high response rates and durable responses, including robust intracranial responses, in patients with ROS1-positive locally advanced or metastatic non-small cell lung cancer who were TKI-naïve or previously treated with one TKI and no chemotherapy . Future studies will help doctors determine how best to use the different ROS1-targeted drugs in individual patients .

特性

IUPAC Name

(3R,11S)-6-fluoro-3,11-dimethyl-10-oxa-2,13,17,18,21-pentazatetracyclo[13.5.2.04,9.018,22]docosa-1(21),4(9),5,7,15(22),16,19-heptaen-14-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18FN5O2/c1-10-8-20-18(25)14-9-21-24-6-5-16(23-17(14)24)22-11(2)13-7-12(19)3-4-15(13)26-10/h3-7,9-11H,8H2,1-2H3,(H,20,25)(H,22,23)/t10-,11+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FIKPXCOQUIZNHB-WDEREUQCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CNC(=O)C2=C3N=C(C=CN3N=C2)NC(C4=C(O1)C=CC(=C4)F)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1CNC(=O)C2=C3N=C(C=CN3N=C2)N[C@@H](C4=C(O1)C=CC(=C4)F)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18FN5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Repotrectinib

CAS RN

1802220-02-5
Record name Repotrectinib [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1802220025
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Repotrectinib
Source DrugBank
URL https://www.drugbank.ca/drugs/DB16826
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name REPOTRECTINIB
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/08O3FQ4UNP
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Citations

For This Compound
10
Citations
JJ Lin, BC Cho, C Springfeld, DR Camidge… - Molecular Cancer …, 2021 - AACR
Background: Repotrectinib is a next-generation ROS1/TRK tyrosine kinase inhibitor (TKI) that is currently in a registrational Phase 2 trial (TRIDENT-1). A previous update from the …
Number of citations: 2 aacrjournals.org
A Drilon, SHI Ou, BC Cho, DW Kim, J Lee, JJ Lin… - Cancer discovery, 2018 - AACR
… The patient subsequently enrolled on the phase I repotrectinib trial and received repotrectinib at 160 mg once daily. Pre-repotrectinib brain imaging revealed multiple, clinically …
Number of citations: 336 aacrjournals.org
BC Cho, RC Doebele, J Lin, M Nagasaka, C Baik… - Journal of Thoracic …, 2021 - jto.org
Methods In Phase 1 portion of the study, the Recommended Phase 2 Dose (RP2D) for repotrectinib was determined to be 160 mg QD for 14 days followed by 160 mg BID if tolerated. …
Number of citations: 26 www.jto.org
MR Yun, DH Kim, SY Kim, HS Joo, YW Lee… - Clinical Cancer …, 2020 - AACR
… To determine whether repotrectinib is an effective subsequent treatment option after failure … , we administrated repotrectinib to tumor progressed on ceritinib. Subsequent repotrectinib …
Number of citations: 66 aacrjournals.org
BW Murray, E Rogers, D Zhai, W Deng, X Chen… - Molecular cancer …, 2021 - AACR
… Larotrectinib, entrectinib, selitrectinib, and repotrectinib … repotrectinib bound to TRKA (wild-type, solvent-front mutant). TKI-naïve and pretreated case studies are presented. Repotrectinib …
Number of citations: 31 aacrjournals.org
A Drilon, BC Cho, DW Kim, J Lee, JJ Lin, V Zhu… - Annals of …, 2019 - Elsevier
Background Repotrectinib is a next-generation ROS1/TRK/ALK TKI with >90-fold potency versus crizotinib against ROS1 and >100-fold potency versus larotrectinib against TRK in …
Number of citations: 18 www.sciencedirect.com
A Drilon, D Zhai, W Deng, X Zhang, D Lee, E Rogers… - Cancer Research, 2019 - AACR
… Repotrectinib was … , repotrectinib was the only TRKi active against the compound mutation TRKA G595R/F589L in cis in preclinical Ba/F3 cells. In xenograft tumor models, repotrectinib …
Number of citations: 32 aacrjournals.org
B Besse, C Springfeld, C Baik, A Hervieu… - European Journal of …, 2022 - ejcancer.com
Background: Repotrectinib is a selective, highly potent, next-generation ROS1 and TRK inhibitor that is currently under evaluation in the global registrational phase 1/2 TRIDENT-1 trial. …
Number of citations: 1 www.ejcancer.com
RC Doebele, JJ Lin, M Nagasaka, VW Zhu, NY Gabrail… - 2020 - ascopubs.org
… of repotrectinib against ROS1 resistance mutations, including the solvent-front mutation (SFM) G2032R. In the phase 1 portion of the study, repotrectinib … Repotrectinib is administered at …
Number of citations: 11 ascopubs.org
B Besse, C Baik, C Springfeld, A Hervieu… - Molecular Cancer …, 2021 - AACR
… In preclinical studies, repotrectinib was more … for repotrectinib in TRK TKI-pretreated pts. This abstract is an updated analysis of this population and the first presentation of repotrectinib …
Number of citations: 3 aacrjournals.org

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。